Home > Products > Screening Compounds P54758 > (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) - 124199-90-2

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Catalog Number: EVT-1178400
CAS Number: 124199-90-2
Molecular Formula: C49H69N13O9
Molecular Weight: 984.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also referred to as Demobesin 1 in some studies, is a synthetic analog of Bombesin. Bombesin itself is a 14-amino acid peptide originally isolated from frog skin, with its mammalian counterpart being Gastrin-Releasing Peptide (GRP) [, , ]. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is classified as a Gastrin-Releasing Peptide Receptor (GRPR) antagonist, meaning it binds to the receptor but blocks its activation [, ]. This characteristic makes it a valuable tool in scientific research, particularly in studying the role of GRPR and its potential as a target for tumor imaging and therapy [, ].

Future Directions
  • Optimization of Radiolabeled Analogs: Research can focus on further optimizing the radiolabeling strategies for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to enhance its stability, tumor targeting efficiency, and pharmacokinetic properties for improved imaging and potential therapeutic applications [, ].
  • Exploration of Therapeutic Potential: While primarily used as a research tool and for imaging, further investigations can explore the therapeutic potential of GRPR antagonists like (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in conditions where GRPR signaling plays a role, such as in certain cancers or gastrointestinal disorders [].

References:[1] https://www.semanticscholar.org/paper/7bf81cb4e4a67b80248e2893056276002a17ff7b [] https://www.semanticscholar.org/paper/aa7218c3bb59f68c7f23e2e0224ad021e5856091[3] https://www.semanticscholar.org/paper/f75cc0d3333791367a515cf86ca62121289734a3[4] https://www.semanticscholar.org/paper/05a48b797914da0cbd4ea815bf1d4548269d38b6

[68Ga]Ga-ProBOMB1

Compound Description: [68Ga]Ga-ProBOMB1 is a novel bombesin derivative designed for Positron Emission Tomography (PET) imaging of GRPR expression. Its structure consists of a GRPR-targeting sequence (bombesin analog) linked to a DOTA chelator via a pABzA-DIG linker. [68Ga]Ga-ProBOMB1 acts as a GRPR antagonist. []

Relevance: Both [68Ga]Ga-ProBOMB1 and (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) share a structural similarity as bombesin analogs targeting the GRPR. Both compounds exhibit antagonistic activity towards the receptor. []

[68Ga]Ga-NeoBOMB1

Compound Description: [68Ga]Ga-NeoBOMB1 is another bombesin analog radiolabeled with Gallium-68 for PET imaging of GRPR. While the full structure is not explicitly provided, it's used as a comparative agent to [68Ga]Ga-ProBOMB1 in evaluating GRPR targeting efficacy. []

Relevance: Although the precise structure isn't detailed, [68Ga]Ga-NeoBOMB1, as a bombesin analog, shares a structural resemblance to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This suggests a shared binding site on the GRPR. The research uses [68Ga]Ga-NeoBOMB1 as a benchmark to demonstrate the effectiveness of [68Ga]Ga-ProBOMB1 in targeting the GRPR. []

Demobesin 4 (N4-[Pro1,Tyr4,Nle14]Bombesin)

Compound Description: Demobesin 4 is a synthetic bombesin analog that functions as a GRPR agonist. It demonstrates high binding affinity to GRPR in various cell lines and human prostate cancer specimens. []

Relevance: Demobesin 4, while structurally similar to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a bombesin analog, exhibits opposing effects on the GRPR. Demobesin 4 acts as an agonist, stimulating downstream signaling, whereas (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an antagonist, blocking the receptor. This contrast highlights the structure-activity relationship in bombesin analogs and their interaction with GRPR. []

[99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) ([99mTc]Demobesin 1)

Compound Description: [99mTc]Demobesin 1 is a GRPR antagonist developed for tumor imaging. This compound is a technetium-99m-labeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), designed for single-photon emission computed tomography (SPECT). []

Relevance: This compound is a radiolabeled version of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), making it directly relevant to the target compound. The addition of the technetium-99m label allows for its use in imaging GRPR-expressing tumors. []

Source and Classification

Bombesin was first identified in the 1970s and is known for its role in stimulating gastric acid secretion and influencing various physiological processes. The specific compound (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is classified as a bombesin receptor antagonist, which inhibits the action of bombesin at its receptors. Its chemical structure includes modifications that enhance its stability and receptor binding affinity, making it suitable for therapeutic and diagnostic applications in oncology .

Synthesis Analysis

The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters in the synthesis include:

  • Reagents: Protected amino acids are used to prevent unwanted reactions during synthesis.
  • Coupling Agents: Commonly used coupling agents include HATU or DIC to facilitate the formation of peptide bonds.
  • Deprotection Steps: Each amino acid addition requires deprotection of the N-terminal group.
  • Purification: After synthesis, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels (>95%) .
Molecular Structure Analysis

The molecular structure of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can be described as follows:

  • Amino Acid Sequence: The sequence consists of 9 amino acids with specific substitutions at positions 6 (D-Phenylalanine), 13 (Leucine), and 14 (des-Methionine).
  • Chemical Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 373.46 g/mol.
  • 3D Structure: The peptide adopts a specific conformation that is critical for its interaction with bombesin receptors. Structural studies often utilize techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate these conformations .
Chemical Reactions Analysis

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) primarily undergoes interactions with bombesin receptors through non-covalent binding mechanisms. Key reactions include:

  • Binding Affinity: The compound exhibits high affinity for bombesin receptors with IC50 values in the picomolar range, indicating potent antagonistic activity .
  • Calcium Signaling Modulation: In cellular assays, this compound can inhibit calcium efflux induced by bombesin, demonstrating its role as an antagonist .
Mechanism of Action

The mechanism of action for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) involves:

  1. Receptor Binding: The compound competes with endogenous bombesin for binding sites on bombesin receptors.
  2. Inhibition of Signal Transduction: By blocking receptor activation, it prevents downstream signaling pathways that typically lead to cellular proliferation and secretion.
  3. Impact on Tumor Growth: Studies suggest that this antagonist can inhibit tumor growth in various cancer models by disrupting bombesin-mediated signaling pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) include:

  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.
  • Stability: Stable under proper storage conditions (-20°C), but sensitive to hydrolysis if not stored correctly .
  • Purity: Generally >95% purity as determined by HPLC analysis.
Applications

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has several significant applications in scientific research:

  1. Cancer Research: Used extensively in studies investigating tumor biology due to its ability to inhibit bombesin receptor activity.
  2. Imaging Techniques: Labeled versions of this peptide are explored for use in positron emission tomography imaging to visualize tumors expressing bombesin receptors .
  3. Therapeutic Development: Potential development as a therapeutic agent targeting cancers that overexpress bombesin receptors.

Properties

CAS Number

124199-90-2

Product Name

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

Molecular Formula

C49H69N13O9

Molecular Weight

984.2 g/mol

InChI

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1

InChI Key

JVMRDYNGJCBNPA-BZFHMXIJSA-N

SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.